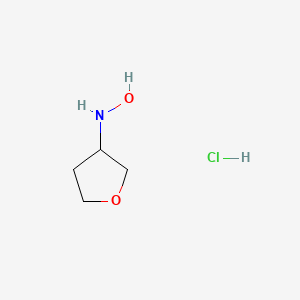
N-(oxolan-3-yl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(oxolan-3-yl)hydroxylamine hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2 . It is also known as "O-methyl-N-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “N-(oxolan-3-yl)hydroxylamine hydrochloride” is represented by the InChI code: 1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(oxolan-3-yl)hydroxylamine hydrochloride” is a powder . Its molecular weight is 139.58 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Role in the Nitrogen Cycle
N-(oxolan-3-yl)hydroxylamine hydrochloride is known to be an intermediate in the nitrogen cycle, particularly in the aerobic oxidation of ammonium. Aerobic ammonium oxidizing bacteria and archaea convert ammonium to nitrite through a process involving hydroxylamine as an intermediate. This conversion is crucial for understanding nitrogen losses in forms such as NO and N2O, which are significant greenhouse gases. The pathways and enzymatic steps involving hydroxylamine in these processes are still under investigation, highlighting its importance in microbial nitrogen metabolism and its impact on environmental nitrogen cycling (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Biologic Activity
Despite being a product of normal cellular metabolism and a potent mutagen in vitro, hydroxylamine has not shown carcinogenic capabilities. Interestingly, it has demonstrated carcinostatic activity against certain tumors in animal models. Its ability to inactivate or inhibit cellular enzymes and some viruses in vitro, alongside being a skin irritant and sensitizer, points to a complex biologic activity profile that could be harnessed for therapeutic purposes (Gross, 1985).
Advanced Oxidation Processes
The critical assessment of persulfate-based advanced oxidation processes, where N-(oxolan-3-yl)hydroxylamine hydrochloride could potentially play a role, suggests these processes as viable alternatives to traditional hydrogen peroxide-based methods. Activation mechanisms of peroxymonosulfate and peroxydisulfate, leading to the formation of powerful oxidizing species like sulfate radicals, are of particular interest. These processes have demonstrated the capacity to degrade a wide range of organic pollutants, offering an opportunity for water treatment and pollutant degradation technologies. However, there are controversial observations around some activation mechanisms and oxidizing species formation pathways, which necessitate further research to realize the practical applications of these technologies (Lee, von Gunten, & Kim, 2020).
Mechanism of Action
The mechanism of action of “N-(oxolan-3-yl)hydroxylamine hydrochloride” is not explicitly mentioned in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts at the molecular level, which is often specific to the context in which the compound is used .
Safety and Hazards
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of “N-(oxolan-3-yl)hydroxylamine hydrochloride” would depend on the field of interest. For instance, in pharmaceutical research, it could be explored for potential medicinal properties. In materials science, it might be studied for its physical or chemical properties .
properties
IUPAC Name |
N-(oxolan-3-yl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-5-4-1-2-7-3-4;/h4-6H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRVJCVHYZLBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-3-yl)hydroxylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

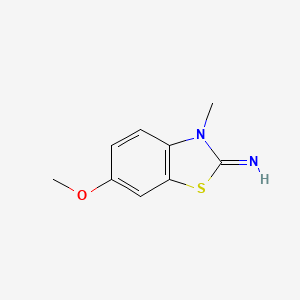
![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)
![1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2932723.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)
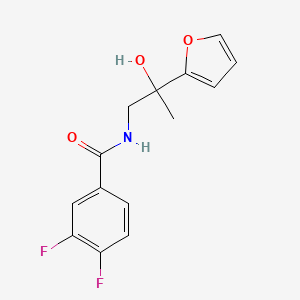
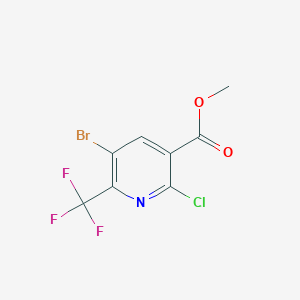
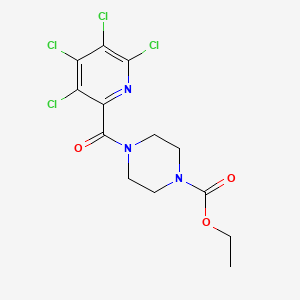
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2932730.png)
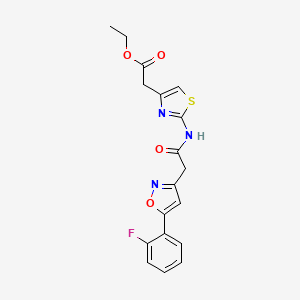
![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)
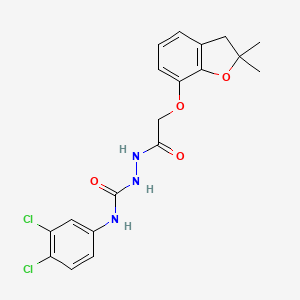
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2932735.png)